Basic Violet 11:1

Vue d'ensemble

Description

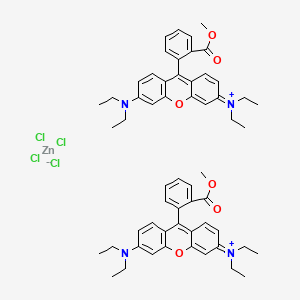

Basic Violet 11:1, also known as C.I. Basic Violet 11:1 or C.I. 45174, is a dye that belongs to the Xanthene class . It has a molecular formula of C29H33ClN2O3 and a molecular weight of 493.04 . It is used mainly for paper and the manufacture of color dye settles organic pigments .

Synthesis Analysis

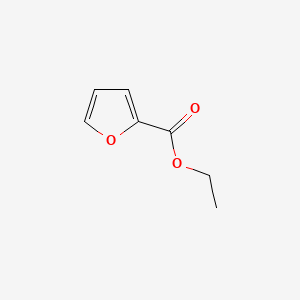

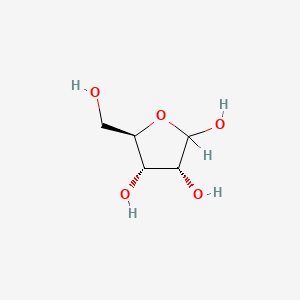

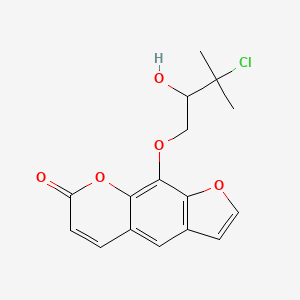

The synthesis of Basic Violet 11:1 involves the esterification of C.I. Basic Violet 10 (C.I. 45170) with inorganic acids under pressure using methanol or methanol ester .Molecular Structure Analysis

The molecular structure of Basic Violet 11:1 is based on the Xanthene class . The molecule consists of a central carbon atom connecting three aromatic carbon rings .Chemical Reactions Analysis

While specific chemical reactions involving Basic Violet 11:1 are not detailed in the search results, a similar compound, Crystal Violet, has been studied for its reaction kinetics with NaOH . The reaction proceeds at a pace that allows multiple data points to be collected over time, making it suitable for kinetic analysis .Physical And Chemical Properties Analysis

Basic Violet 11:1 is a bluish-violet powder with a specific gravity of 1.29 . It is soluble in water, forming a palm red fluorescent purple solution, and soluble in ethanol, forming a scarlet fluorescent solution . When mixed with strong sulfuric acid, it turns greenish-yellow, but when diluted, it turns red .Applications De Recherche Scientifique

1. Solar Cell Manufacturing

Basic Violet 11:1, also known as Crystal Violet or Gentian Violet, has potential use in the manufacture of solar cells. Its high durability and melting point make it a suitable candidate for dye-sensitized solar cells, where it can absorb light and help increase photoelectric conversion efficiency (Badran & Badran, 2013).

2. Photocatalytic Degradation

Research indicates that Basic Violet 11:1 can be degraded efficiently in aqueous solutions under UV and simulated solar light using Ag + doped TiO2. This degradation is important for environmental cleanup, as it helps in the removal of dye pollutants from water (Sahoo, Gupta, & Pal, 2005).

3. Wastewater Treatment

The compound is also involved in wastewater treatment studies. For instance, surfactant-modified alumina has been shown to be an effective medium for removing Basic Violet 11:1 from wastewater, indicating its potential for environmental remediation applications (Adak, Bandyopadhyay, & Pal, 2006).

4. Bioremoval Techniques

Pseudomonas putida has been studied for its ability to remove Basic Violet 11:1 from aqueous solutions, highlighting the use of biological methods in treating dye-laden effluents (Arunarani et al., 2013).

5. Electrical Conductivity Studies

Basic Violet 11:1 has been studied for its electrical and dielectrical properties, showing behavior similar to organic semiconductors. This research can contribute to the development of new materials with specific electronic properties (Mansour, Yahia, & Yakuphanoglu, 2010).

Mécanisme D'action

Although the exact mechanism of action for Basic Violet 11:1 is not specified in the search results, a similar compound, Gentian Violet, is known to dissociate into positive and negative ions in aqueous solutions . These ions penetrate the wall and membrane of both gram-positive and gram-negative bacterial cells, with the positive ions interacting with negatively charged components of the cells .

Safety and Hazards

Basic Violet 11:1 is classified as having acute oral toxicity (Category 3), serious eye damage (Category 1), and acute inhalation toxicity (Category 3) . It is also considered very toxic to aquatic life with long-lasting effects (Category 1) . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Orientations Futures

While specific future directions for Basic Violet 11:1 are not detailed in the search results, the ongoing research and applications in various fields suggest that there may be potential for further exploration and utilization of this compound. For instance, its use in paper manufacturing and color dye production indicates potential for advancements in these industries .

Propriétés

IUPAC Name |

[6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;tetrachlorozinc(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H33N2O3.4ClH.Zn/c2*1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5;;;;;/h2*10-19H,6-9H2,1-5H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILXVRMPJNDXNM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC.Cl[Zn-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H66Cl4N4O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1122.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Xanthylium, 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Basic Violet 11:1 | |

CAS RN |

73398-89-7 | |

| Record name | Basic Violet 11:1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-bis(diethylamino)-9-[2-(methoxycarbonyl)phenyl]xanthylium tetrachlorozincate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

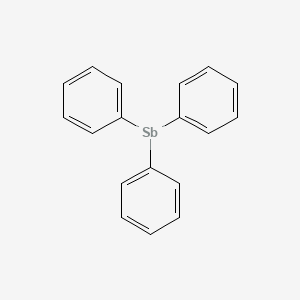

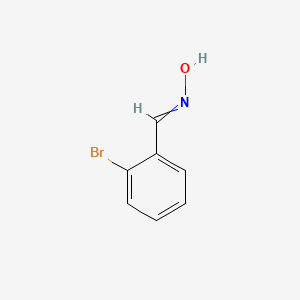

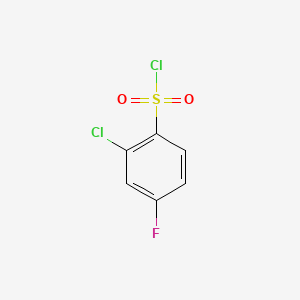

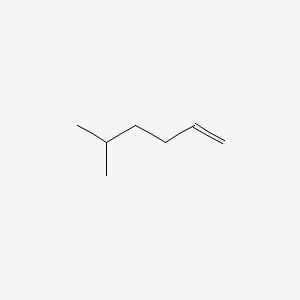

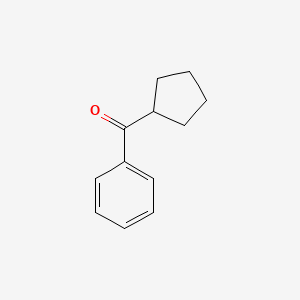

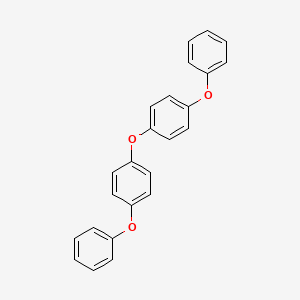

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

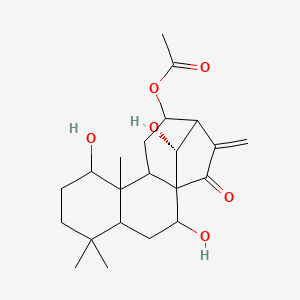

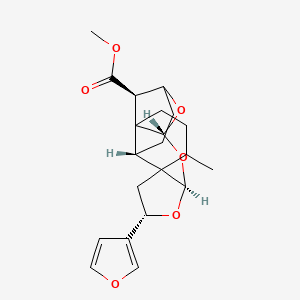

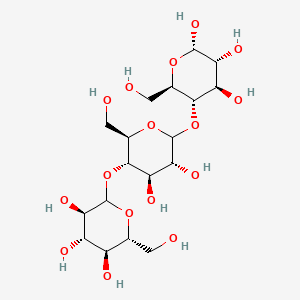

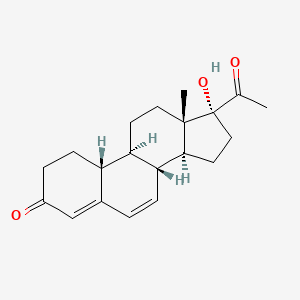

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.